molecular formula C11H15N3O3 B2426810 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 923145-19-1

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2426810
CAS No.: 923145-19-1
M. Wt: 237.259
InChI Key: COAOFDCPJULLEG-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperidine and pyrimidine, featuring a methoxy group at the 4-position of the pyrimidine ring and a carboxylic acid group at the 4-position of the piperidine ring.

Preparation Methods

The synthesis of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate starting materials, such as 4-methoxy-2-aminopyrimidine, with suitable reagents under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the pyrimidine derivative with a piperidine precursor, such as 4-piperidone, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming ester derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the pyrimidine and piperidine moieties. The Ugi reaction is a common method used to create a variety of piperidine derivatives, including this compound. The reaction conditions often involve commercially available reagents and can yield products in moderate to good yields .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. This compound has been evaluated for its activity against various viruses, particularly coronaviruses. In vitro assays demonstrated that certain piperidine analogs exhibit micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro) enzyme involved in viral replication .

Table 1: Antiviral Activity of Piperidine Derivatives

Compound NameTarget VirusIC50 (µM)Mechanism of Action
Compound 1SARS-CoV-25.0Inhibition of Mpro
Compound 2Influenza A3.5Hemagglutinin-mediated fusion
This compoundSARS-CoV-2TBDTBD

Cytotoxicity

In addition to antiviral properties, the cytotoxic effects of this compound have been studied. The compound's cytotoxicity profile was assessed against various cancer cell lines, revealing selective inhibition of cell growth at specific concentrations. For instance, related piperidine compounds have shown GI50 values indicating their effectiveness as cytotoxic agents .

Table 2: Cytotoxicity Data for Piperidine Derivatives

Compound NameCell LineGI50 (µM)
Compound AHeLa0.77
Compound BA5491.10
This compoundTBDTBD

Mechanistic Studies

Mechanistic studies indicate that the biological activity of this compound may be linked to its ability to interact with specific enzymes involved in viral replication and cancer cell proliferation. In silico studies support the hypothesis that this compound can bind effectively to the active sites of target proteins, such as Mpro .

Case Studies

Several case studies have documented the effects of piperidine derivatives in preclinical models:

  • Antiviral Efficacy Against SARS-CoV-2 : A study evaluated multiple piperidine analogs, including those structurally similar to this compound, demonstrating significant inhibition of viral replication at micromolar concentrations.
  • Cancer Cell Line Studies : In vitro experiments on various cancer cell lines showed that modifications in the piperidine structure could enhance cytotoxic effects, suggesting a structure–activity relationship that merits further exploration.

Properties

IUPAC Name

1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-9-2-5-12-11(13-9)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAOFDCPJULLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923145-19-1
Record name 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid
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